Cas no 125873-34-9 (1H-Benzotriazole-7-carboxaldehyde)

1H-Benzotriazole-7-carboxaldehyde structure
125873-34-9 structure
Product Name:1H-Benzotriazole-7-carboxaldehyde
CAS No:125873-34-9
MF:C7H5N3O
MW:147.134100675583
CID:103489
PubChem ID:14835683
Update Time:2025-10-29

1H-Benzotriazole-7-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzotriazole-4-carboxaldehyde (9CI)
    • 1H-Benzotriazole-7-carboxaldehyde
    • 2H-benzotriazole-4-carbaldehyde
    • SCHEMBL988482
    • 1H-benzo[d][1,2,3]triazole-4-carbaldehyde
    • QLTUPLHGMRZXEO-UHFFFAOYSA-N
    • DTXSID60564532
    • benzotriazole aldehyde
    • 125873-34-9
    • 1h-benzotriazole-4-carbaldehyde
    • Inchi: 1S/C7H5N3O/c11-4-5-2-1-3-6-7(5)9-10-8-6/h1-4H,(H,8,9,10)
    • InChI Key: QLTUPLHGMRZXEO-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=CC2C1=NNN=2

Computed Properties

  • Exact Mass: 147.04335
  • Monoisotopic Mass: 147.043261791g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • PSA: 58.64

1H-Benzotriazole-7-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B891290-10mg
1H-Benzotriazole-7-carboxaldehyde
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$ 173.00 2023-04-18
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B891290-50mg
1H-Benzotriazole-7-carboxaldehyde
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50mg
$ 775.00 2023-04-18
TRC
B891290-100mg
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$ 1378.00 2023-04-18
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B891290-500mg
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$ 4500.00 2023-09-08

1H-Benzotriazole-7-carboxaldehyde Related Literature

Additional information on 1H-Benzotriazole-7-carboxaldehyde

1H-Benzotriazole-7-carboxaldehyde (CAS No. 125873-34-9): A Versatile Building Block in Organic Synthesis

1H-Benzotriazole-7-carboxaldehyde (CAS No. 125873-34-9) is a highly valuable heterocyclic aldehyde that has gained significant attention in modern organic chemistry. This compound, belonging to the benzotriazole family, serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials. Its unique molecular structure, featuring both a benzotriazole moiety and an aldehyde functional group, makes it particularly useful for constructing complex molecular architectures.

The growing interest in 1H-Benzotriazole-7-carboxaldehyde applications reflects the current research trends in drug discovery and material science. Scientists frequently search for "benzotriazole derivatives uses" and "heterocyclic aldehyde synthesis", highlighting the compound's relevance in contemporary chemistry. Recent studies have demonstrated its effectiveness in creating fluorescence probes, a hot topic in bioimaging research, as well as in developing novel corrosion inhibitors, addressing industry concerns about material protection.

From a chemical properties perspective, 1H-Benzotriazole-7-carboxaldehyde exhibits typical aldehyde reactivity while maintaining the stability characteristics of the benzotriazole system. This dual nature allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes. Researchers investigating "how to handle benzotriazole aldehydes" will find that the compound requires standard aldehyde precautions but benefits from the stabilizing influence of its heterocyclic component.

The synthetic applications of 125873-34-9 are particularly noteworthy in medicinal chemistry. Many recent patents disclose its use in creating kinase inhibitors, a class of compounds receiving tremendous attention in cancer research. The compound's ability to serve as a versatile scaffold answers the frequent query "what can you make with benzotriazole carboxaldehyde". Pharmaceutical chemists value it for constructing bioactive molecules with improved pharmacokinetic properties.

In the field of material science, 1H-Benzotriazole-7-carboxaldehyde has shown promise in developing organic electronic materials. Its incorporation into π-conjugated systems enhances material properties, addressing the popular search term "benzotriazole in OLEDs". The compound's electron-withdrawing character and planar structure make it ideal for creating advanced semiconducting materials used in optoelectronic devices.

The market availability of 1H-Benzotriazole-7-carboxaldehyde has increased significantly in recent years, responding to growing demand from research institutions and pharmaceutical companies. Suppliers often receive inquiries about "where to buy 125873-34-9" and "benzotriazole aldehyde purity specifications". Current production methods have improved to meet the need for high-purity material, with typical analytical data showing excellent HPLC purity and consistent structural characterization by NMR spectroscopy.

From a safety perspective, while 1H-Benzotriazole-7-carboxaldehyde requires standard laboratory precautions, its handling procedures are straightforward compared to more reactive aldehydes. This aspect makes it particularly attractive for scale-up processes, answering the common question "is benzotriazole carboxaldehyde stable". The compound's storage stability and compatibility with various reaction conditions contribute to its popularity in process chemistry.

Future research directions for 1H-Benzotriazole-7-carboxaldehyde include exploring its potential in click chemistry applications and as a precursor for metal-organic frameworks (MOFs). These emerging applications align with current scientific trends toward green chemistry and sustainable materials, addressing frequent searches for "eco-friendly heterocyclic compounds". The compound's versatility ensures it will remain an important tool in chemical innovation for years to come.

For researchers working with benzotriazole derivatives, understanding the structure-activity relationships of 1H-Benzotriazole-7-carboxaldehyde is crucial. The compound's electronic properties and hydrogen bonding capacity significantly influence its behavior in various applications. This knowledge helps address common technical questions like "how does benzotriazole affect aldehyde reactivity" and "what solvents work best with 125873-34-9".

In conclusion, 1H-Benzotriazole-7-carboxaldehyde (CAS No. 125873-34-9) represents a prime example of how functionalized heterocycles continue to enable advances across multiple scientific disciplines. Its unique combination of chemical properties, synthetic utility, and application diversity ensures its ongoing importance in both academic research and industrial applications. As new uses for this versatile compound continue to emerge, it remains a valuable asset in the chemist's toolbox.

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